![molecular formula C12H8INO B11807409 (3-Iodophenyl)(pyridin-3-yl)methanone CAS No. 1187167-45-8](/img/structure/B11807409.png)
(3-Iodophenyl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodophenyl)(pyridin-3-yl)methanone: is an organic compound that belongs to the class of aryl ketones It features an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Direct Iodination: One common method to prepare (3-Iodophenyl)(pyridin-3-yl)methanone involves the direct iodination of (3-phenyl)(pyridin-3-yl)methanone. This reaction typically uses iodine and a suitable oxidizing agent under mild conditions to introduce the iodine atom at the desired position on the phenyl ring .
-
Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs a boronic acid derivative of pyridin-3-ylmethanone and an aryl halide (iodobenzene) in the presence of a palladium catalyst and a base .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation: (3-Iodophenyl)(pyridin-3-yl)methanone can undergo oxidation reactions, where the methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives .
-
Reduction: The compound can also be reduced to form alcohols or other reduced derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride .
-
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: (3-Iodophenyl)(pyridin-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development due to its unique structural features that may interact with biological targets.
Industry:
Wirkmechanismus
The mechanism of action of (3-Iodophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
-
(2,3-Difluoro-4-iodophenyl)(pyridin-3-yl)methanone: This compound features fluorine atoms in addition to the iodine atom, which may alter its reactivity and applications .
-
Phenyl(pyridin-2-yl)methanone: Lacks the iodine atom, making it less reactive in certain substitution reactions .
Uniqueness:
Eigenschaften
1187167-45-8 | |
Molekularformel |
C12H8INO |
Molekulargewicht |
309.10 g/mol |
IUPAC-Name |
(3-iodophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8INO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H |
InChI-Schlüssel |
OMCROJPACYIJAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.